5,6-Dihydrocyclopenta[d]thiazol-4-one
Description
Properties
Molecular Formula |
C6H5NOS |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
5,6-dihydrocyclopenta[d][1,3]thiazol-4-one |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-5-6(4)7-3-9-5/h3H,1-2H2 |
InChI Key |
CFCKYEUUUIBHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1SC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5,6-Dihydrocyclopenta[d]thiazol-4-one
General Synthetic Strategy
The synthesis of this compound typically involves the formation of the thiazole ring fused to a cyclopentane ring. Key steps include:
- Construction of a suitable cyclopentane precursor bearing functional groups amenable to cyclization.
- Introduction of sulfur and nitrogen atoms to form the thiazole ring.
- Cyclization to close the fused ring system.
- Oxidation or functional group manipulation to install the ketone at the 4-position.
Reported Synthetic Routes
Cyclization of 1,3-Dicarbonyl Compounds with Thioamide Precursors
A prominent method involves the reaction of 1,3-dicarbonyl compounds with thioamide or aminothiazole precursors under acidic or oxidative conditions to induce ring closure forming the thiazole fused ring system.
For example, the reaction of 1,3-cyclopentanedione with amino-substituted thiazole derivatives under oxidative conditions (e.g., oxygen atmosphere, acetic acid solvent) at elevated temperature (~130 °C) leads to the formation of fused heterocycles including cyclopenta[d]thiazolones in good yields (70–90%).
The method is typically carried out in ethanol with acetic acid as a catalyst under oxygen atmosphere to facilitate oxidative cyclization.
Nucleophilic Substitution Followed by Cyclization
Another approach involves nucleophilic substitution of halogenated cyclopentane derivatives with thiourea or related sulfur-nitrogen nucleophiles, followed by intramolecular cyclization to form the fused thiazole ring.
For instance, bromo-substituted cyclopentane derivatives react with thiourea derivatives to yield thiazole-fused cyclopentane compounds after ring closure.
This method allows for structural variation by changing the substituents on the starting materials.
Multi-Step Synthesis via Phenoxy Acetamide Intermediates
Some synthetic routes employ phenoxy acetic acid derivatives coupled with thiazole-containing amines to build complex fused ring systems, which can be transformed into this compound analogues through further cyclization and oxidation steps.
- These methods use coupling agents such as TBTU in dichloromethane solvent to form amide bonds, followed by ring closure.
Comparative Analysis of Preparation Methods
Detailed Experimental Procedure (Representative Example)
Synthesis of this compound via Oxidative Cyclization
- 1,3-Cyclopentanedione (3 mmol)
- 2-Amino-substituted thiazole derivative (3 mmol)
- Ethanol (10 mL)
- Acetic acid (1.08 g, 6 equivalents)
- Oxygen atmosphere (1 atm)
- Dissolve 1,3-cyclopentanedione and 2-amino-thiazole in ethanol containing acetic acid.
- Stir the reaction mixture under an oxygen atmosphere at 130 °C for 18 hours.
- Upon cooling, crystals of the fused heterocycle form.
- Collect crystals by filtration and recrystallize from an appropriate solvent to purify.
Research Findings and Perspectives
- The oxidative cyclization method is favored for its efficiency and environmental compatibility, using oxygen as a green oxidant.
- Nucleophilic substitution methods provide flexibility in modifying substituents, which is valuable for structure-activity relationship studies in drug development.
- Multi-step syntheses involving phenoxy acetamide intermediates allow for complex molecular architectures but require more elaborate synthetic steps and reagents.
- Antimicrobial and anti-inflammatory activities have been reported for related fused thiazole derivatives, underscoring the importance of efficient synthetic access to these compounds.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrocyclopenta[d]thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dihydrocyclopenta[d]thiazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 5,6-Dihydrocyclopenta[d]thiazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The following table highlights structural analogs and their key properties:
Key Observations :
- Ring System: Cyclopentane vs. benzene (e.g., benzo[d]thiazol-7-one derivatives) affects planarity and solubility.
- Substituents: Amino groups (e.g., 17583-10-7) increase polarity and hydrogen-bonding capacity, influencing bioavailability .
Kinase Inhibition
- Thiazol-4-one Derivatives : Compounds 7g and 7m () exhibit EGFR inhibition via binding patterns similar to erlotinib, a quinazoline-based drug. The thiazol-4-one ring mimics erlotinib’s quinazoline core, suggesting cyclopenta[d]thiazol-4-one derivatives could adopt similar binding modes .
Antiplasmodial Activity
- Thiazol-4-one derivatives with cinnamaldehyde substituents (e.g., compound 11 in ) show moderate antiplasmodial activity, though structure-activity relationships remain unclear .
Commercial and Research Relevance
- Pricing and Availability : 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one (a triazolone analog) is priced at €155.00/1g, reflecting the cost premium for specialized heterocycles .
- Derivatives : Functionalized derivatives like N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 923774-01-0) are marketed for research, emphasizing the scaffold’s versatility in drug discovery .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6-Dihydrocyclopenta[d]thiazol-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions of thioamide precursors or heterocyclic intermediates. For example, analogous thiazole derivatives are synthesized via refluxing reactants with acetic acid as a catalyst, followed by purification using recrystallization (ethanol) and thin-layer chromatography (TLC) for purity validation . Optimization of reaction conditions (e.g., temperature, solvent polarity) can be guided by statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches .
Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ring structure and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while UV-Vis spectroscopy can elucidate electronic transitions in the heterocyclic system. For related cyclopenta-thiazole derivatives, molecular formulas (e.g., C₆H₇NOS) and logP values are determined experimentally .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Recrystallization in ethanol or ether can further enhance purity, monitored by TLC using solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) .
Advanced Research Questions
Q. How can computational modeling accelerate the design of reactions involving this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing reliance on trial-and-error. For example, ICReDD employs reaction path search algorithms to identify optimal conditions (e.g., substituent effects on heterocyclic intermediates) before lab validation .
Q. What strategies resolve contradictions in substituent effects on the reactivity of this compound derivatives?
- Methodological Answer : Systematic variation of substituents (e.g., nitro, cyano, or halogen groups) and analysis of their electronic/steric impacts via Hammett plots or XRD crystallography can clarify discrepancies. For instance, bulky substituents on the thiazole ring may hinder cyclization, requiring adjusted reaction times or catalysts .
Q. How does factorial design improve the optimization of heterocyclic synthesis conditions?
- Methodological Answer : Full or fractional factorial designs test multiple variables (e.g., temperature, catalyst loading, solvent ratio) simultaneously. For example, a 2³ design (three factors at two levels) identifies significant interactions, enabling efficient optimization of yield and selectivity .
Q. What mechanisms explain the stability of this compound under acidic or oxidative conditions?
- Methodological Answer : Stability studies under varying pH and oxidizing agents (e.g., H₂O₂) are conducted with kinetic monitoring via HPLC. The compound’s fused cyclopenta-thiazole system may confer rigidity, reducing susceptibility to ring-opening reactions compared to non-fused analogs .
Q. How are structure-activity relationships (SARs) investigated for bioactivity in this compound derivatives?
- Methodological Answer : Derivatives are synthesized with diverse substituents (e.g., alkyl, aryl, or electron-withdrawing groups) and screened in biological assays (e.g., enzyme inhibition). SAR analysis correlates substituent properties (e.g., hydrophobicity, H-bonding capacity) with activity trends, guided by computational docking studies .
Notes on Methodological Rigor
- Data Validation : Cross-reference spectroscopic data (NMR, MS) with computational predictions to confirm structural assignments .
- Controlled Experiments : Include negative controls (e.g., reactions without catalysts) to isolate variable effects .
- Advanced Analytics : Use microspectroscopic imaging (e.g., AFM-IR) to study surface interactions in heterogeneous reaction systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
